BenchChemオンラインストアへようこそ!

3-(2-bromoethyl)-6-methoxy-1H-indole

Serotonin receptor pharmacology Monoamine transporter Tryptamine SAR

3-(2-Bromoethyl)-6-methoxy-1H-indole (CAS 68104-24-5), also known as 6-methoxytryptophyl bromide, is a substituted indole building block bearing a primary alkyl bromide at the indole C-3 position and a methoxy group at the C-6 position of the benzene ring. It has a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 68104-24-5
Cat. No. B1610426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromoethyl)-6-methoxy-1H-indole
CAS68104-24-5
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCBr
InChIInChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3
InChIKeyFJBFFCZCJJWVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)-6-methoxy-1H-indole (CAS 68104-24-5): Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3-(2-Bromoethyl)-6-methoxy-1H-indole (CAS 68104-24-5), also known as 6-methoxytryptophyl bromide, is a substituted indole building block bearing a primary alkyl bromide at the indole C-3 position and a methoxy group at the C-6 position of the benzene ring [1]. It has a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol [1]. Computed physicochemical properties include a predicted LogP of 3.11, a predicted pKa of 17.18 ± 0.30, a predicted boiling point of 381.2 ± 27.0 °C, and a predicted density of 1.478 ± 0.06 g/cm³ . The compound is typically stored at 2–8 °C and is supplied with purities of 97–98% (HPLC) by commercial vendors [2]. Its dual functionality—an electrophilic bromoethyl handle for nucleophilic displacement or alkylation chemistry and a 6-methoxyindole core that mimics the substitution pattern of serotonin and melatonin—positions it as a strategic intermediate for medicinal chemistry and natural product total synthesis campaigns .

Why 3-(2-Bromoethyl)-6-methoxy-1H-indole Cannot Be Replaced by Unsubstituted or 5-Methoxy Analogs: The Procurement Case for Regiochemical Precision


Indole-based bromoethyl building blocks are not interchangeable commodities. The position of the methoxy substituent on the indole benzene ring fundamentally determines the pharmacological profile of downstream tryptamine derivatives and the regiochemical outcome of subsequent synthetic transformations [1]. The 6-methoxy substitution pattern embodied by CAS 68104-24-5 is essential for accessing serotonin–norepinephrine–dopamine releasing agent (SNDRA) pharmacology, which is pharmacodynamically orthogonal to the 5-HT₂A-preferring agonism associated with 5-methoxy congeners [1]. Furthermore, the C-3 bromoethyl regiochemistry is critical for biomimetic alkaloid construction; moving the bromoethyl group to the C-2 position or N-methylating the indole nitrogen fundamentally alters—or eliminates—the compound's capacity to participate in the oxidative cyclization and alkylation sequences that define its validated role in reserpine, yohimbine, and eburnamonine total syntheses [2][3]. Generic substitution without explicit experimental validation therefore risks both pharmacological irrelevance and synthetic dead ends.

3-(2-Bromoethyl)-6-methoxy-1H-indole: Quantitative Comparator Evidence for Differentiated Scientific Selection


Regiochemical Pharmacology: 6-Methoxy Versus 5-Methoxy Tryptamine Derivatives Exhibit a 4,857-Fold Potency Inversion at 5-HT₂A vs. Monoamine Release

The 6-methoxyindole core of CAS 68104-24-5 is the direct synthetic precursor to 6-methoxytryptamine, a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). Its positional isomer 5-methoxytryptamine—derivable from 3-(2-bromoethyl)-5-methoxy-1H-indole (CAS 18334-96-8)—displays a diametrically opposite pharmacological profile. In direct comparative assays, 6-methoxytryptamine exhibited EC₅₀ values of 53.8 nM, 113 nM, and 465 nM for serotonin, dopamine, and norepinephrine release, respectively, in rat brain synaptosomes, while displaying very weak 5-HT₂A agonism (EC₅₀ = 2,443 nM) [1]. In contrast, 5-methoxytryptamine was approximately 4,857-fold more potent as a 5-HT₂A agonist but showed negligible monoamine releasing activity [1]. This functional inversion means that selection of the 6-methoxy bromoethyl building block fundamentally gates which biological target space is accessible.

Serotonin receptor pharmacology Monoamine transporter Tryptamine SAR Drug discovery

Synthetic Route Efficiency: 25% Overall Yield from p-Cresol via Feldman–Rapoport Protocol with Direct 6-Methoxyindole Benchmark

The Feldman–Rapoport synthesis (Synthesis 1986) provides the most widely cited preparative route to 6-methoxytryptophyl bromide (CAS 68104-24-5). In this protocol, p-cresol is elaborated in a multi-step sequence through regioselective nitration, methylation, Leimgruber–Batcho indolization, oxalylation, esterification, reduction, and bromination . The overall yield of 6-methoxytryptophyl bromide from p-cresol is 25%, while the intermediate 6-methoxyindole is obtained in 43% overall yield from the same starting material in the same paper . This intra-study yield comparison provides a quantitative framework for assessing the synthetic accessibility of the bromoethyl derivative relative to its immediate precursor.

Synthetic methodology Indole alkaloid precursors Process chemistry Building block supply

Validated Total Synthesis Application: 6-Methoxytryptophyl Bromide as the Differentiating Alkylating Agent in Reserpine vs. Yohimbine Construction

Martin and co-workers (J. Am. Chem. Soc. 1987) completed the total syntheses of (±)-reserpine and (±)-α-yohimbine using a convergent strategy in which the D/E ring subunit was alkylated with a tryptophyl bromide. Crucially, reserpine—which bears a 6-methoxy substituent—required alkylation with 6-methoxytryptophyl bromide (CAS 68104-24-5), whereas α-yohimbine—which lacks the 6-methoxy group—was synthesized using unsubstituted tryptophyl bromide [1]. This side-by-side use of both bromoethyl indole building blocks within the same synthetic program, under identical oxidative cyclization conditions, demonstrates that the 6-methoxy substitution is not a passive structural feature but a defining determinant of which alkaloid target can be accessed.

Total synthesis Indole alkaloids Reserpine Yohimbine Alkylating agent

Physicochemical Differentiation from Unsubstituted 3-(2-Bromoethyl)-1H-indole: Impact on LogP, Solubility, and Chromatographic Behavior

The 6-methoxy group confers measurable physicochemical differences relative to the unsubstituted 3-(2-bromoethyl)-1H-indole (CAS 3389-21-7). The target compound has a molecular weight of 254.12 g/mol versus 224.10 g/mol for the unsubstituted analog [1][2]. Its predicted LogP is 3.11, approximately 0.6–0.7 log units higher than unsubstituted 3-(2-bromoethyl)indole (estimated LogP ~2.5), reflecting increased lipophilicity that affects both reversed-phase chromatographic retention and partitioning behavior in liquid–liquid extractions [1]. The methoxy oxygen also adds one hydrogen bond acceptor (HBA count = 1 vs. 0 for the unsubstituted analog), which can influence solubility in polar solvents and crystal packing [1].

Physicochemical properties LogP Purification Analytical chemistry

N-Methylation Blocks Key Reactivity: Why 3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole Cannot Substitute in Indole Alkaloid Syntheses

3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole (CAS 1394162-33-4) is the N-methylated derivative of the target compound. The N-methyl substitution permanently blocks the indole NH proton, preventing both N-alkylation and the Hg²⁺-mediated oxidative cyclization onto the indole C-2 position that is the cornerstone of the reserpine and yohimbine total syntheses [1]. In the Martin reserpine synthesis, the indole NH of 6-methoxytryptophyl bromide remains free during the alkylation step and subsequently participates in the oxidative cyclization that forms the pentacyclic framework [1]. While the N-methyl analog has a molecular weight of 268.15 g/mol and is commercially listed (typically 95% purity), its blocked indole nitrogen renders it synthetically inert in any transformation requiring indole NH participation .

Indole NH reactivity Alkylation Oxidative cyclization Protecting group strategy

Additional Validated Application: 6-Methoxytryptophyl Bromide as Starting Material for 11-Methoxydeethyleburnamonine Total Syntheses

Rönkkö and co-workers (J. Heterocycl. Chem. 2000) employed 6-methoxytryptophyl bromide (CAS 68104-24-5) as the starting material for the total syntheses of both (±)-cis- and trans-11-methoxydeethyleburnamonines [1]. The compound was converted in three steps to trans-ester 8, demonstrating its utility beyond the reserpine/yohimbine scaffold. This application reinforces the compound's role as a privileged starting material that directly installs the 6-methoxyindole substructure present in a subset of monoterpenoid indole alkaloids. While no direct quantitative yield comparison with alternative starting materials is available in this study, the documented three-step conversion provides a validated synthetic pathway and establishes precedent for the compound's use in eburnamonine-type alkaloid synthesis [1].

Eburnamonine alkaloids Total synthesis Starting material Heterocyclic chemistry

3-(2-Bromoethyl)-6-methoxy-1H-indole: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Development of Monoamine Transporter-Targeted CNS Therapeutics

For drug discovery programs targeting the serotonin, dopamine, or norepinephrine transporters (SERT, DAT, NET), 3-(2-bromoethyl)-6-methoxy-1H-indole serves as the direct alkylating precursor to 6-methoxytryptamine-derived SNDRA ligands. As established in Section 3, the 6-methoxyindole scaffold is mandatory for accessing SNDRA pharmacology; the 5-methoxy positional isomer yields 5-HT₂A-preferring agonists with negligible monoamine releasing activity (4,857-fold selectivity inversion) [1]. The bromoethyl handle enables modular diversification through nucleophilic displacement with amines, thiols, or stabilized carbanions, allowing systematic SAR exploration of the ethylamine side chain while preserving the critical 6-methoxy substitution pattern.

Total Synthesis: Construction of 6-Methoxylated Monoterpenoid Indole Alkaloids

CAS 68104-24-5 is a validated key intermediate for the total synthesis of reserpine, α-yohimbine, and 11-methoxydeethyleburnamonines, as demonstrated by the Martin (JACS 1987) and Rönkkö (J. Heterocycl. Chem. 2000) groups [2][3]. In these convergent syntheses, the compound functions as a bifunctional building block: the bromoethyl group participates in N-alkylation of a pre-formed D/E ring amine, while the intact 6-methoxyindole nucleus subsequently undergoes Hg²⁺-mediated oxidative cyclization to forge the pentacyclic alkaloid framework. The free indole NH is essential for this cyclization; N-methylated analogs are inert under these conditions. Procurement of CAS 68104-24-5 with the correct C-3 bromoethyl regiochemistry and C-6 methoxy substitution is therefore non-negotiable for any synthesis targeting 6-methoxylated indole alkaloids.

Chemical Biology: Synthesis of 6-Methoxy-Substituted Serotonin and Melatonin Receptor Probes

The compound's 6-methoxyindole core corresponds to the substitution pattern of endogenous melatonin and is a positional isomer of serotonin (5-hydroxy substitution). While 6-methoxytryptamine itself is a weak 5-HT₂A agonist (EC₅₀ = 2,443 nM), it is a potent SNDRA (SERT EC₅₀ = 53.8 nM), enabling its use as a scaffold for developing selective monoamine transporter probes [1]. Furthermore, the bromoethyl group allows introduction of fluorescent tags, photoaffinity labels, or biotin handles via nucleophilic displacement, enabling the construction of chemical biology tool compounds for target identification and receptor occupancy studies. The predicted LogP of 3.11 ensures adequate membrane permeability for cellular uptake in such applications.

Process Chemistry: Scale-Up Feasibility Assessment Using the Feldman–Rapoport Benchmark

For organizations evaluating whether to synthesize or procure this building block, the Feldman–Rapoport protocol provides a quantitative benchmark: 25% overall yield from p-cresol over ~9 synthetic steps . This yield, benchmarked against the 43% yield of 6-methoxyindole from the same starting material in the same publication, establishes an 18 percentage-point yield penalty for the final three-step sequence (oxalylation, reduction, bromination) . This data enables cost modeling for in-house synthesis versus commercial procurement. Commercial suppliers currently offer the compound at 97–98% HPLC purity in 10 g packaging units with storage at 2–8 °C, providing a reference specification for quality control .

Quote Request

Request a Quote for 3-(2-bromoethyl)-6-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.